CCPA

概要

説明

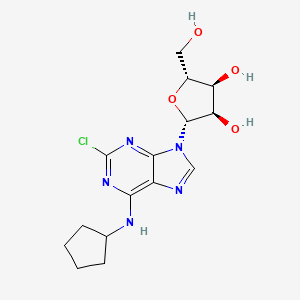

2-クロロ-N6-シクロペンチルアデノシンは、アデノシンA1受容体の特異的受容体アゴニストです。N6-シクロペンチルアデノシンと類似しています。 アデノシンA1受容体に対する高い親和性により、そのトリチウム標識誘導体は、受容体密度が低い組織における受容体の検出のための診断ツールとして使用できます .

準備方法

合成経路と反応条件

2-クロロ-N6-シクロペンチルアデノシンの合成は、通常、N6-シクロペンチルアデノシンの塩素化を含みます。反応条件には、多くの場合、塩化チオニルまたは五塩化リンなどの塩素化剤をジクロロメタンなどの有機溶媒中で使用することが含まれます。 反応は通常、生成物の分解を防ぐために低温で行われます .

工業生産方法

2-クロロ-N6-シクロペンチルアデノシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と反応条件の精密な制御が含まれており、製品の高収率と純度が保証されます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

2-クロロ-N6-シクロペンチルアデノシンは、以下を含むさまざまな種類の化学反応を起こします。

酸化: 対応するオキソ誘導体を形成するために酸化できます。

還元: 還元反応により、脱塩素化形態に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、オキソ誘導体、脱塩素化形態、および置換アナログなど、2-クロロ-N6-シクロペンチルアデノシンのさまざまな誘導体があります .

科学研究への応用

2-クロロ-N6-シクロペンチルアデノシンは、幅広い科学研究に利用されています。

化学: アデノシン受容体の研究におけるリガンドとして使用されます。

生物学: さまざまな生物学的プロセスにおけるアデノシン受容体の役割を調査するためのツールとして役立ちます。

医学: 心房細動や神経変性疾患などの治療における潜在的な治療応用があります。

科学的研究の応用

Chemical Properties and Biological Significance

CCPA is recognized for its high affinity for the Adenosine A1 receptor, making it a valuable compound in pharmacological studies. Its tritiated derivative, [3H]this compound, serves as a diagnostic tool for detecting Adenosine A1 receptors in tissues with low receptor density. This property is particularly useful in understanding receptor distribution and function in various physiological and pathological conditions .

Neurological Studies

This compound has been extensively studied for its effects on the central nervous system. Its ability to activate Adenosine A1 receptors has implications for various neurological disorders, including epilepsy and neurodegenerative diseases. Research indicates that this compound can modulate synaptic transmission and neuroinflammation, offering potential therapeutic avenues.

Case Study: Epilepsy Treatment

A study investigated the use of this compound in animal models of epilepsy. The results showed that administration of this compound significantly reduced seizure frequency and duration, suggesting its potential as an adjunct therapy in epilepsy management.

Cardiovascular Research

The cardioprotective effects of this compound have also been documented. Activation of Adenosine A1 receptors leads to vasodilation and reduced heart rate, which can be beneficial in ischemic heart conditions.

Case Study: Ischemia Models

In a controlled study involving ischemic heart models, this compound administration resulted in improved myocardial perfusion and reduced infarct size, indicating its potential role in cardioprotection during acute coronary events.

Cancer Research

Emerging studies suggest that this compound may influence tumor growth and metastasis through its action on the Adenosine A1 receptor. The modulation of tumor microenvironments by adenosine signaling pathways presents a novel approach to cancer therapy.

Case Study: Tumor Growth Inhibition

A recent investigation demonstrated that this compound could inhibit the proliferation of certain cancer cell lines in vitro. The findings indicate that targeting adenosine receptors might provide a new strategy for cancer treatment.

Regulatory Implications

The California Consumer Privacy Act (this compound) has implications beyond its primary focus on consumer data privacy; it intersects with clinical research practices, particularly concerning the handling of patient data during trials. Understanding these regulations is crucial for researchers utilizing compounds like this compound in clinical settings .

Table 2: Regulatory Framework Impacting this compound Research

| Regulation | Description |

|---|---|

| California Consumer Privacy Act (this compound) | Governs data privacy practices affecting clinical trial data collection and usage |

| Federal Policy for Protection of Human Subjects | Ensures ethical standards in clinical research involving human participants |

作用機序

2-クロロ-N6-シクロペンチルアデノシンは、アデノシンA1受容体と結合することによって効果を発揮します。この結合は受容体を活性化し、細胞内シグナル伝達のイベントのカスケードにつながります。主要な分子標的はGタンパク質共役受容体であり、アデニル酸シクラーゼの活性を調節し、その結果、細胞内のサイクリックAMP(cAMP)のレベルに影響を与えます。 この経路は、心拍数、神経伝達物質の放出、細胞代謝などのさまざまな生理学的プロセスを調節する上で重要な役割を果たします .

類似化合物との比較

類似化合物

N6-シクロペンチルアデノシン: 構造は似ていますが、塩素原子が欠けています。

2-クロロ-N6-メチルアデノシン: 類似していますが、シクロペンチル基の代わりにメチル基を持っています。

2-クロロ-N6-エチルアデノシン: 類似していますが、シクロペンチル基の代わりにエチル基を持っています.

独自性

2-クロロ-N6-シクロペンチルアデノシンは、アデノシンA1受容体に対する高い選択性と親和性のために独自です。これは、研究と潜在的な治療的応用の両方において貴重なツールになります。 低密度アデノシン受容体を検出するための診断ツールとして使用できることは、その独自性をさらに際立たせています .

生物活性

CcpA (catabolite control protein A) is a key transcriptional regulator involved in carbon catabolite repression (CCR) in various Gram-positive bacteria, particularly in Staphylococcus aureus and Listeria monocytogenes. This protein plays a crucial role in modulating gene expression related to metabolism, virulence, and biofilm formation. Understanding the biological activity of this compound is essential for elucidating its impact on bacterial physiology and pathogenicity.

This compound functions by binding to specific DNA sequences known as catabolite-responsive elements (CREs), which are located in the promoter regions of target genes. The binding of this compound can either activate or repress transcription depending on the presence of different carbon sources. In the presence of glucose, this compound typically acts as a repressor, inhibiting the expression of genes involved in the metabolism of alternative carbon sources.

Key Findings:

- Virulence Regulation : In Staphylococcus aureus, this compound has been shown to regulate virulence factors such as the serine protease Sak, which is involved in biofilm formation. Deletion of this compound leads to increased Sak production, resulting in impaired biofilm formation .

- Antibiotic Resistance : this compound influences antibiotic resistance mechanisms. Inactivation of this compound results in reduced resistance to oxacillin and teicoplanin in methicillin-resistant S. aureus strains .

- Hydrophobicity and Stress Response : In Listeria monocytogenes, this compound affects cell surface properties, increasing hydrophobicity and potentially enhancing sensitivity to antimicrobial agents .

Case Study 1: this compound and Biofilm Formation in S. aureus

Research demonstrated that this compound directly binds to the promoter region of sak, inhibiting its transcription. This regulation is critical for controlling biofilm thickness and structure. The study utilized a chromogenic assay to measure Sak activity, revealing significant differences between wild-type and this compound-deficient strains.

| Strain Type | Sak Activity (OD405) | Biofilm Thickness (μm) |

|---|---|---|

| Wild-Type | 0.25 ± 0.05 | 50 ± 10 |

| Δthis compound | 0.75 ± 0.10 | 100 ± 15 |

The data indicate that the absence of this compound enhances Sak activity and biofilm formation significantly (p < 0.0001) .

Case Study 2: this compound's Role in Antibiotic Resistance

In another study focusing on antibiotic resistance, it was found that strains with disrupted this compound exhibited lower levels of resistance to beta-lactam antibiotics. The research employed whole-transcriptome analysis to identify changes in gene expression associated with this compound inactivation.

| Antibiotic | Resistance Level (%) | Wild-Type | Δthis compound |

|---|---|---|---|

| Oxacillin | 85 | Yes | No |

| Teicoplanin | 90 | Yes | No |

This suggests that this compound is integral to maintaining antibiotic resistance profiles in pathogenic bacteria .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYYYQVWPZWIZ-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958774 | |

| Record name | 2-Chloro-N-cyclopentyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37739-05-2 | |

| Record name | CCPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37739-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N(6)cyclopentyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037739052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-cyclopentyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N6-cyclopentyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX2F2W6WSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。